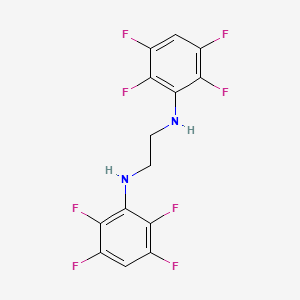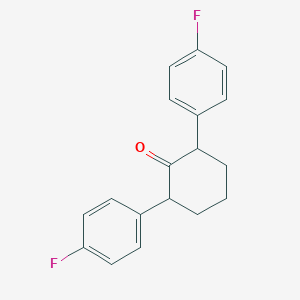
2,6-Bis(4-fluorophenyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-fluorophenyl)cyclohexan-1-one is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis(4-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst, such as copper(I) iodide (CuI).
Major Products Formed
Oxidation: Formation of 2,6-bis(4-fluorophenyl)cyclohexane-1,4-dione or 2,6-bis(4-fluorophenyl)cyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of 2,6-bis(4-fluorophenyl)cyclohexanol.
Substitution: Formation of derivatives with substituted functional groups on the phenyl rings.
科学的研究の応用
2,6-Bis(4-fluorophenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,6-Bis(4-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2,6-Bis(4-chlorophenyl)cyclohexan-1-one
- 2,6-Bis(4-bromophenyl)cyclohexan-1-one
- 2,6-Bis(4-methylphenyl)cyclohexan-1-one
Uniqueness
2,6-Bis(4-fluorophenyl)cyclohexan-1-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications.
特性
CAS番号 |
142272-54-6 |
|---|---|
分子式 |
C18H16F2O |
分子量 |
286.3 g/mol |
IUPAC名 |
2,6-bis(4-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C18H16F2O/c19-14-8-4-12(5-9-14)16-2-1-3-17(18(16)21)13-6-10-15(20)11-7-13/h4-11,16-17H,1-3H2 |
InChIキー |
RRGPXVUIDPCSSJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C(C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
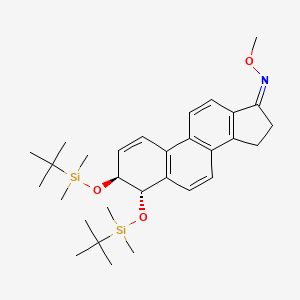
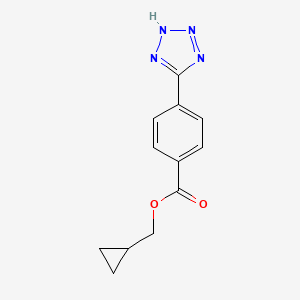
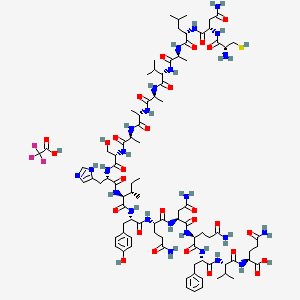
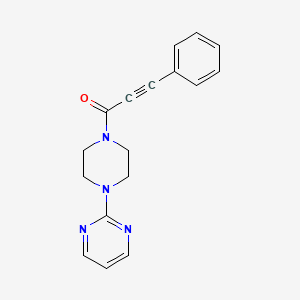
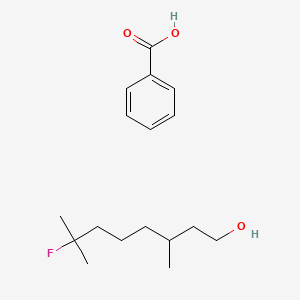
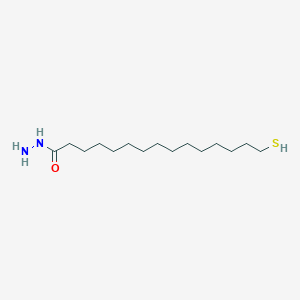
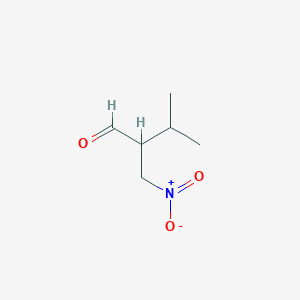
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
